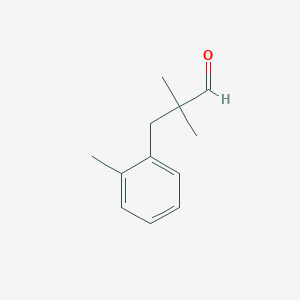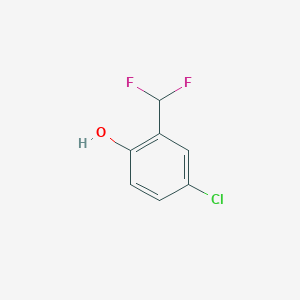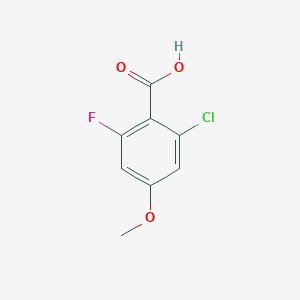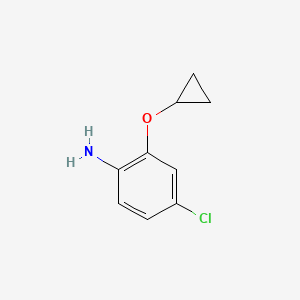
4-Chloro-2-cyclopropoxyaniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Application
4-Chloro-2-nitroaniline (4Cl2NA), a compound similar to 4-Chloro-2-cyclopropoxyaniline, is used in the development of organic nonlinear optical single crystals . These crystals have potential applications in optoelectronics, photonics, nonlinear optics, and laser technology .
Method
The 4Cl2NA crystals were developed using a slow evaporation method at 40 °C . The grown 4Cl2NA was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis .
Results
The grown crystal was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
2. Antioxidant and Antimicrobial Activity
Application
A compound similar to 4-Chloro-2-cyclopropoxyaniline, namely 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was synthesized and its antioxidant and antimicrobial activities were evaluated .
Method
The compound HL was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .
Results
The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to the ligand against various strains of bacteria and fungi . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .
3. Herbicide Degradation
Application
A study was conducted on the degradation of the herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in soil, which is structurally similar to 4-Chloro-2-cyclopropoxyaniline .
Method
The study investigated the effects of a fungicide mixture consisting of mancozeb, metalaxyl-M, and chlorothalonil on the degradation of MCPA in soil .
Results
The study found that the fungicide mixture retarded the degradation of MCPA in soil. MCPA dissipation times were between 1.6 and 1.9 days without and 2.5–3.5 days with co-applied fungicides .
4. Pharmaceutical and Biological Activities
Application
4-Hydroxy-2-quinolones, a compound similar to 4-Chloro-2-cyclopropoxyaniline, have been found to possess interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Method
Various synthetic analogs of 4-Hydroxy-2-quinolones and their heteroannelated derivatives have been synthesized and studied .
Results
The exact results and outcomes of these studies are not specified in the source .
5. Nonlinear Optical Single Crystals
Application
4-chloro-2-nitroaniline (4Cl2NA), a compound similar to 4-Chloro-2-cyclopropoxyaniline, was used to develop organic nonlinear optical single crystals . These crystals have potential applications in optoelectronics, photonics, nonlinear optics, and laser technology .
Method
The 4Cl2NA crystals were developed using a slow evaporation method at 40 °C . The grown 4Cl2NA was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis .
Results
The grown crystal was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
6. Synthesis of Heteroannelated Derivatives
Application
4-Hydroxy-2-quinolones, a compound similar to 4-Chloro-2-cyclopropoxyaniline, have been found to possess interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Method
Various synthetic analogs of 4-Hydroxy-2-quinolones and their heteroannelated derivatives have been synthesized and studied .
Results
The exact results and outcomes of these studies are not specified in the source .
Safety And Hazards
While specific safety and hazard information for 4-Chloro-2-cyclopropoxyaniline is not available, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in well-ventilated areas .
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWMAFBNEUWGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



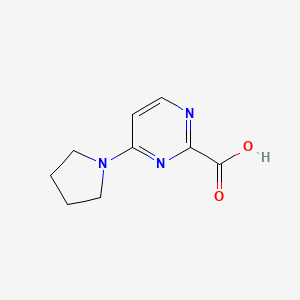
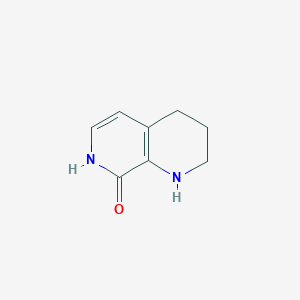
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)
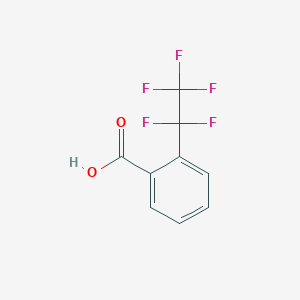

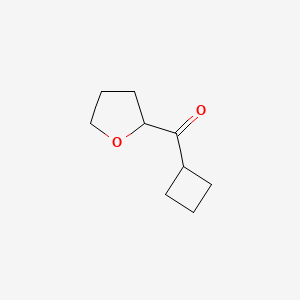
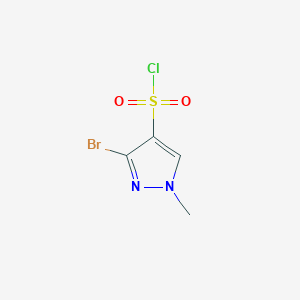
![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)
